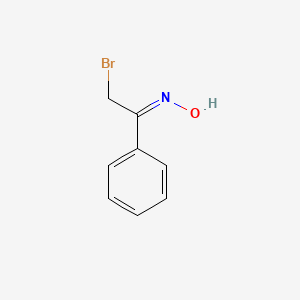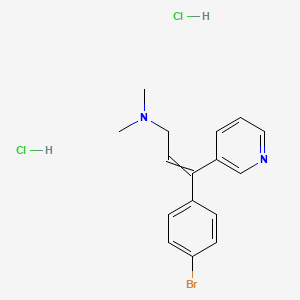![molecular formula C16H12Br2O2 B13385705 Bis[4-(bromomethyl)phenyl]ethane-1,2-dione CAS No. 21514-58-9](/img/structure/B13385705.png)
Bis[4-(bromomethyl)phenyl]ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione is an organic compound with the molecular formula C16H12Br2O2 It is characterized by the presence of two bromomethyl groups attached to a phenyl ring, which are further connected to an ethane-1,2-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione typically involves the bromination of 1,2-diphenylethane-1,2-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where bromine atoms replace hydrogen atoms on the phenyl rings.
Industrial Production Methods
On an industrial scale, the production of 1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.
化学反応の分析
Types of Reactions
1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and hydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione involves its ability to undergo electrophilic and nucleophilic reactions. The bromomethyl groups are highly reactive, allowing the compound to interact with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
- 1,2-Bis-(4-methoxyphenyl)-ethane-1,2-dione
- 1,2-Bis-(4-chloromethyl-phenyl)-ethane-1,2-dione
- 1,2-Bis-(4-fluoromethyl-phenyl)-ethane-1,2-dione
Uniqueness
1,2-Bis-(4-bromomethyl-phenyl)-ethane-1,2-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromomethyl groups enhance its electrophilic character, making it a versatile intermediate in organic synthesis and materials science.
特性
CAS番号 |
21514-58-9 |
|---|---|
分子式 |
C16H12Br2O2 |
分子量 |
396.07 g/mol |
IUPAC名 |
1,2-bis[4-(bromomethyl)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C16H12Br2O2/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14/h1-8H,9-10H2 |
InChIキー |
RCRZSNPOVXBYBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CBr)C(=O)C(=O)C2=CC=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one](/img/structure/B13385631.png)
![Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13385648.png)

![5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B13385669.png)


![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride](/img/structure/B13385686.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B13385694.png)
![6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13385696.png)
![[2-[1-[1-[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B13385701.png)

![3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide](/img/structure/B13385703.png)
![2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide;ethane;3-ethylidenehex-4-en-2-one](/img/structure/B13385717.png)
![(2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide](/img/structure/B13385727.png)
